1-Boc-3-(甲氧基)氮杂环丙烷

概述

描述

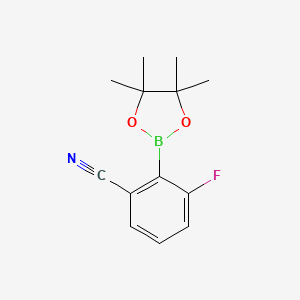

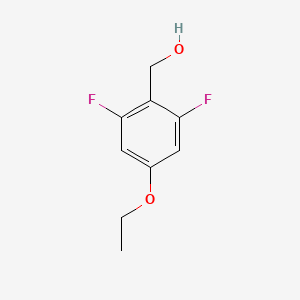

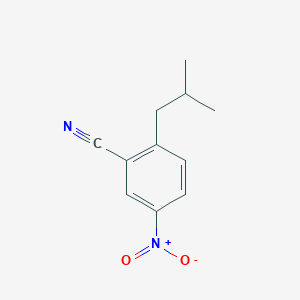

1-Boc-3-(methoxy)azetidine is a chemical compound with the molecular formula C9H17NO3 . It is also known by other names such as tert-butyl 3-methoxyazetidine-1-carboxylate and has a molecular weight of 187.24 g/mol . It is used in the synthesis of antibody-drug conjugates (ADCs) and can be readily functionalized via enolization at the 3-position .

Synthesis Analysis

The synthesis of azetidines has been achieved via visible-light-mediated intermolecular [2+2] photocycloadditions . This approach utilizes the unique triplet state reactivity of oximes, specifically 2-isoxazoline-3-carboxylates . The reactivity of this class of oximes can be harnessed via the triplet energy transfer from a commercially available iridium photocatalyst and allows for [2+2] cycloaddition with a wide range of alkenes .Molecular Structure Analysis

The InChI code for 1-Boc-3-(methoxy)azetidine is1S/C9H17NO3/c1-9(2,3)13-8(11)10-5-7(6-10)12-4/h7H,5-6H2,1-4H3 . The Canonical SMILES is CC(C)(C)OC(=O)N1CC(C1)OC . The compound has a topological polar surface area of 38.8 Ų and a complexity of 192 . Chemical Reactions Analysis

The synthesis of azetidines involves intermolecular [2+2] photocycloadditions . This method is powerful for the synthesis of highly strained, four-membered rings .Physical And Chemical Properties Analysis

1-Boc-3-(methoxy)azetidine has a molecular weight of 187.24 g/mol . It has a XLogP3-AA of 0.8, a hydrogen bond donor count of 0, and a hydrogen bond acceptor count of 3 . It also has a rotatable bond count of 3 . The exact mass and monoisotopic mass are both 187.12084340 g/mol . The compound has a heavy atom count of 13 .科学研究应用

合成和官能化

- 生成和亲电子捕获:N-Boc-3-甲氧基氮杂环丙烷的α锂化和LiOMe的消除导致N-Boc-2-锂代-2-氮杂环丙烷的生成。这种中间体可以与各种亲电子捕获剂结合,提供了一种简洁的方法来获得2-取代的2-氮杂环丙烷(Hodgson, Pearson, & Kazmi, 2014)。

药物化学和药物设计

- 新抗癌药物的开发:含有3-(4-甲氧基苯基)氮杂环丙烷基团的硫脲化合物被合成并针对各种人类癌细胞系进行了体外抗癌活性评价。这些化合物显示出作为VEGFR-2抑制剂的显著潜力(Parmar et al., 2021)。

生物应用

- 三重摄取抑制剂:通过对3-α-氧基氮杂环丙烷进行生物同源修饰,合成了新型的3-氨基氮杂环丙烷衍生物。这些化合物表现出对神经递质摄取的抑制活性,并被确定为潜在的广谱抗抑郁药(Han et al., 2014)。

创新合成方法

- 新型合成途径:开发了一种含有氮杂环丙烷的杂环氨基酸衍生物的新合成途径。该方法利用(N-Boc-氮杂环丙烷-3-基)乙酸酯作为起始物质,展示了1-Boc-3-(甲氧基)氮杂环丙烷衍生物在合成新化合物中的实用性(Gudelis et al., 2023)。

化学机制洞察

- 理解反应机制:对N-烷基亚烯-(2,3-二溴-2-甲基丙基)胺的合成实用性进行研究导致了3-甲氧基-3-甲基氮杂环丙烷的意外合成,提供了关于环氧丙烷到氮杂环丙烷重排机制的洞察(Stankovic et al., 2011)。

先进材料和技术

- 连续流合成:报道了连续流技术用于功能化锂化的四元杂环化合物,其中N-Boc-3-碘代氮杂环丙烷作为常见的合成平台。这种方法解决了可持续性问题,并展示了在化学合成中的先进应用(Colella et al., 2021)。

作用机制

Target of Action

It is known to be a building block used in the synthesis of various complex molecules .

Mode of Action

It is used as a precursor in the synthesis of azaspiro[3.4]octanes . This substrate can be readily functionalized via enolization at the 3-position in the presence of LDA .

Biochemical Pathways

As a building block, it is likely involved in various biochemical reactions depending on the final compound it is used to synthesize .

Result of Action

As a building block, its effects would largely depend on the final compound it is used to synthesize .

Action Environment

It is recommended to be stored in a sealed container in a dry room temperature environment for optimal stability .

安全和危害

生化分析

Biochemical Properties

1-Boc-3-(methoxy)azetidine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The compound’s azetidine ring structure imparts a considerable ring strain, which influences its reactivity. This strain-driven reactivity allows 1-Boc-3-(methoxy)azetidine to participate in various biochemical processes, including enzyme inhibition and activation. The compound interacts with enzymes such as proteases and esterases, where it can act as a substrate or inhibitor, depending on the specific enzyme and reaction conditions .

Cellular Effects

1-Boc-3-(methoxy)azetidine has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular proteins can lead to changes in signal transduction pathways, affecting processes such as cell proliferation, differentiation, and apoptosis. Additionally, 1-Boc-3-(methoxy)azetidine can alter gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular metabolism and overall cell function .

Molecular Mechanism

The molecular mechanism of action of 1-Boc-3-(methoxy)azetidine involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s azetidine ring structure allows it to bind to specific active sites on enzymes, leading to inhibition or activation of enzymatic activity. This binding can result in conformational changes in the enzyme, affecting its function. Additionally, 1-Boc-3-(methoxy)azetidine can interact with DNA and RNA, influencing gene expression and protein synthesis .

Dosage Effects in Animal Models

The effects of 1-Boc-3-(methoxy)azetidine vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and can be used to study its biochemical properties and cellular effects. At higher doses, 1-Boc-3-(methoxy)azetidine can exhibit toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where specific dosages lead to significant changes in cellular and metabolic functions .

Metabolic Pathways

1-Boc-3-(methoxy)azetidine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can undergo enzymatic transformations, leading to the formation of metabolites that may have distinct biochemical properties. These metabolic pathways can influence the overall activity and efficacy of 1-Boc-3-(methoxy)azetidine in biological systems. Additionally, the compound’s interaction with metabolic enzymes can affect metabolic flux and metabolite levels .

Transport and Distribution

The transport and distribution of 1-Boc-3-(methoxy)azetidine within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be transported across cell membranes via specific transporters, facilitating its entry into cells. Once inside, 1-Boc-3-(methoxy)azetidine can bind to intracellular proteins, affecting its localization and accumulation within specific cellular compartments. These interactions can influence the compound’s overall activity and function within the cell .

属性

IUPAC Name |

tert-butyl 3-methoxyazetidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO3/c1-9(2,3)13-8(11)10-5-7(6-10)12-4/h7H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZENIBVFXWKRVMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70623765 | |

| Record name | tert-Butyl 3-methoxyazetidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70623765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

429669-07-8 | |

| Record name | tert-Butyl 3-methoxyazetidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70623765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-amine](/img/structure/B1322699.png)

![2,8-Diazaspiro[4.5]decan-1-one](/img/structure/B1322701.png)

![2,3,4,5-Tetrahydrobenzo[f][1,4]thiazepine hydrochloride](/img/structure/B1322711.png)

![3-[Methyl(methylsulfonyl)amino]benzoic acid](/img/structure/B1322712.png)